Ethyl (4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound “Ethyl (4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)carbamate” is a complex organic molecule. It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds are known to exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazol-2-yl carbamate group, an oxadiazol-5-yl group, and a phenyl group . The dihydropyrimidine ring in similar compounds is known to adopt a screw-boat conformation .Scientific Research Applications
Anti-Proliferative Screening
A study by Sonar et al. (2020) synthesized a series of thiazole compounds, including structures similar to Ethyl (4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)carbamate. They tested these compounds for their anticancer activity against breast cancer cells MCF7, indicating the potential of such compounds in cancer research and therapy (Sonar et al., 2020).
Antibacterial Activity
Research conducted by Tumosienė et al. (2012) synthesized azole derivatives from similar compounds and tested their antibacterial activity. This highlights the potential of this compound and its derivatives in combating bacterial infections (Tumosienė et al., 2012).
Synthesis of 3-pyrrol-3′-yloxindoles
The study by Velikorodov et al. (2011) involved the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, showcasing a method that could be applicable in the synthesis of compounds like this compound for further medicinal and chemical applications (Velikorodov et al., 2011).
Synthesis and Antimicrobial Activity
Mruthyunjayaswamy and Basavarajaiah (2009) explored the synthesis and antimicrobial activity of novel Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds, indicating the significance of such structures in developing new antimicrobial agents (Mruthyunjayaswamy & Basavarajaiah, 2009).
Preparation and Reactions of Thiazolo[3,2-a]pyrimido[4,5-d]oxazin
Youssef et al. (2011) worked on the preparation and reactions of Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, offering insights into the synthesis and potential biological applications of related compounds (Youssef et al., 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit diverse biological activities, including analgesic and anti-inflammatory effects , suggesting that they may influence multiple biochemical pathways.
Result of Action
Some oxadiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Future Directions
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-2-25-17(24)21-16-19-12(10-27-16)8-13(23)18-9-14-20-15(22-26-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,18,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBWCKWJNJZRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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